ethyl 4-[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a benzamido group, and a nitrophenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the benzamido group: This step involves the reaction of the piperazine derivative with benzoyl chloride in the presence of a base like triethylamine.
Addition of the nitrophenyl group: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The benzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamido derivatives.
Scientific Research Applications
Ethyl 4-[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Pharmaceutical Research: It is used as a lead compound in the development of new drugs.
Biological Studies: It is investigated for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group may play a role in the compound’s ability to interact with biological membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(Z)-2-benzamido-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate .
- Ethyl 4-[(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate .
Uniqueness
Ethyl 4-[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to undergo specific chemical reactions and interact with biological targets .
Properties
IUPAC Name |
ethyl 4-[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-2-33-23(30)26-13-11-25(12-14-26)22(29)20(24-21(28)18-8-4-3-5-9-18)16-17-7-6-10-19(15-17)27(31)32/h3-10,15-16H,2,11-14H2,1H3,(H,24,28)/b20-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJKWIMMJKSGAZ-SILNSSARSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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